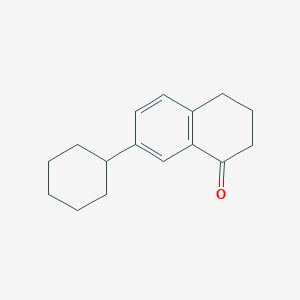

7-Cyclohexyl-1-tetralone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-cyclohexyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBCCFWRXKRBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(CCCC3=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Cyclohexyl 1 Tetralone and Its Analogues

Classic Tetralone Synthetic Routes Applied to Cyclohexyl Derivatives

Friedel-Crafts Acylation-Cyclization Strategies

The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered in 1877, provides a direct method for attaching substituents to aromatic rings. sigmaaldrich.comnih.gov This reaction is broadly categorized into alkylation and acylation. nih.gov Friedel-Crafts acylation, in particular, is a reliable method for the synthesis of aryl ketones and can be adapted for the construction of cyclic ketones like 1-tetralone (B52770). sigmaaldrich.com

In the context of synthesizing cyclohexyl-substituted tetralones, an intramolecular Friedel-Crafts acylation is a key step. This process typically involves the cyclization of a 4-arylbutyric acid derivative. researchgate.net For instance, the synthesis of certain tetralone esters, which are precursors to podophyllotoxin (B1678966) analogues, utilizes an intramolecular Friedel-Crafts acylation reaction. niscpr.res.in The process starts with the Stobbe condensation of benzophenone (B1666685) derivatives with diethyl succinate (B1194679), followed by a series of reduction and dehydration steps to form an anhydride (B1165640). niscpr.res.in This anhydride is then subjected to intramolecular Friedel-Crafts acylation using a Lewis acid catalyst like anhydrous stannic chloride to yield the tetralone carboxylic acid. niscpr.res.in Subsequent esterification provides the target tetralone ester. niscpr.res.in A metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters has also been developed for the synthesis of tetralones. rsc.org

A notable example involves the preparation of ethyl 1-cyclohexyl-4-oxo-6-methoxy-7-methyl-1,2,3,4-tetrahydro-2-naphthoate. The synthesis begins with the Friedel-Crafts acylation of o-methyl anisole (B1667542) with cyclohexanecarbonyl chloride, catalyzed by aluminum chloride, to produce the corresponding benzophenone. niscpr.res.in This intermediate then undergoes a sequence of reactions, including Stobbe condensation, saponification, reduction, and dehydration, to form the succinic anhydride. niscpr.res.in The crucial intramolecular Friedel-Crafts cyclization of the corresponding dicarboxylic acid using stannic chloride affords 1-Cyclohexyl-4-oxo-6-methoxy-7-methyl-1,2,3,4-tetrahydro-2-naphthoic acid. niscpr.res.in

Table 1: Key Intermediates and Reagents in Friedel-Crafts Acylation-Cyclization

| Starting Material/Intermediate | Reagent/Catalyst | Purpose | Reference |

|---|---|---|---|

| o-Methyl anisole and Cyclohexanecarbonyl chloride | Aluminum chloride | Benzophenone formation | niscpr.res.in |

| Benzophenone derivative and Diethyl succinate | Potassium t-butoxide | Stobbe condensation | niscpr.res.in |

| Benzhydrylsuccinic acid | Acetyl chloride | Anhydride formation | niscpr.res.in |

| Anhydride | Anhydrous stannic chloride | Intramolecular Friedel-Crafts cyclization | niscpr.res.in |

| Tetralone carboxylic acid | Absolute alcohol, Sulfuric acid | Esterification | niscpr.res.in |

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing cyclic systems, and it is frequently employed in the synthesis of tetralones. masterorganicchemistry.com These reactions can be facilitated by various reagents and conditions, leading to the formation of the characteristic fused ring system of tetralone.

One approach involves the Dieckmann condensation, an intramolecular reaction of diesters that yields cyclic β-keto esters. libretexts.org This method is particularly effective for forming five- and six-membered rings. libretexts.org The resulting cyclic β-keto ester can be further modified through alkylation and decarboxylation to produce substituted cyclopentanones and cyclohexanones. libretexts.org

Another method involves the acid-catalyzed cyclization of γ-arylbutyric acids. Reagents like polyphosphoric acid (PPA) or Eaton's reagent are commonly used to promote this transformation. masterorganicchemistry.comccsenet.org For instance, the cyclization of an appropriate acid with Eaton's reagent can yield a tetralone. ccsenet.org The choice of cyclizing agent can be critical; in one reported synthesis, cyclization with PPA gave a low yield, while Eaton's reagent was much more effective. ccsenet.orgresearchgate.net

Cascade reactions involving intramolecular cyclization have also been developed. For example, a Prins-type intramolecular cyclization can be followed by a Friedel-Crafts alkylation to construct 4-aryltetralin-2-ols. beilstein-journals.org This sequence begins with the formation of an oxocarbenium ion from an aldehyde, which then undergoes cyclization with an olefin to generate a stable benzyl (B1604629) carbocation that is subsequently trapped by an intramolecular Friedel-Crafts reaction. beilstein-journals.org

Chalcone (B49325) Route for Cyclohexyl-Substituted Tetralones

The chalcone route offers a versatile pathway to various heterocyclic compounds, including tetralones. researchgate.netnih.gov Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone. nih.govhilarispublisher.com

In the synthesis of cyclohexyl-substituted tetralones, a chalcone bearing a cyclohexyl group is a key intermediate. For example, the synthesis of (2R)-ethyl 1-cyclohexyl-7-(methylthio)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate begins with the preparation of a chalcone via the Claisen condensation of 4'-methylthio acetophenone (B1666503) with a suitable benzaldehyde (B42025). globalresearchonline.net This chalcone is then reacted with ethyl chloroacetate (B1199739) in the presence of powdered sodium to form a cyclopropyl (B3062369) keto ester. globalresearchonline.net The final step is an intramolecular Friedel-Crafts alkylation of this cyclopropyl keto ester, using anhydrous stannic chloride in dichloromethane (B109758), to yield the desired tetralone ester. globalresearchonline.net This method has been successfully used to introduce various groups, including cyclohexyl, onto the tetralone scaffold. globalresearchonline.net

Another variation of the chalcone route involves the reaction of chalcones with trimethylsulfoxonium (B8643921) iodide to form cyclopropyl ketones, which are then subjected to intramolecular cyclization to afford tetralones. researchgate.net This approach has been utilized for the synthesis of intermediates for podophyllotoxin analogues. researchgate.net

Table 2: Chalcone Route for Tetralone Synthesis

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Chalcone Synthesis | Acetophenone derivative, Benzaldehyde derivative | Sodium hydroxide, Ethanol/Water | Chalcone | globalresearchonline.net |

| Cyclopropyl Keto Ester Formation | Chalcone, Ethyl chloroacetate | Powdered sodium, Dry benzene (B151609) | Cyclopropyl keto ester | globalresearchonline.net |

| Intramolecular Cyclization | Cyclopropyl keto ester | Anhydrous stannic chloride, Dichloromethane | Tetralone ester | globalresearchonline.net |

Condensation, Hydrogenation, Bromination, and Cyclization Approaches

A multi-step synthetic sequence involving condensation, hydrogenation, bromination, and cyclization has been employed for the synthesis of 8-methoxy-1-tetralone. ccsenet.org This route commences with the condensation of m-methoxy benzaldehyde with ethyl succinate to yield an unsaturated acid. ccsenet.org This acid is then subjected to catalytic hydrogenation to produce the corresponding saturated acid. ccsenet.org Subsequent bromination furnishes a bromoacid, which undergoes cyclization in the presence of concentrated sulfuric acid to afford a 3-carboxy bromo tetralone. ccsenet.org

This classical approach highlights the utility of sequential functional group transformations to construct the tetralone core. Each step is designed to set the stage for the subsequent reaction, culminating in the final ring-closing cyclization.

Advanced Approaches for Incorporating the Cyclohexyl Moiety

Rhodium-Catalyzed Carbon-Carbon Activation of Cyclopentanones with Cyclohexyl Substitution

A more modern and advanced strategy for synthesizing functionalized α-tetralones involves the catalytic activation of carbon-carbon (C-C) bonds. nih.govnih.gov This approach is particularly noteworthy as it can overcome the kinetic inertness of C-C bonds, which is a significant challenge in organic synthesis. nih.govnih.gov

Researchers have developed a rhodium-catalyzed method for the activation of C-C bonds in cyclopentanones. nih.govnih.gov The key to this method is a combination of a rhodium pre-catalyst, an N-heterocyclic carbene ligand, and an amino-pyridine co-catalyst. nih.govnih.gov When a cyclopentanone (B42830) substrate has an aryl group at the C3 position, the less strained C-C bond can be activated. nih.govnih.gov This is followed by the activation of a carbon-hydrogen (C-H) bond in the aryl group, leading to the efficient synthesis of functionalized α-tetralones. nih.govnih.gov

This strategy has been shown to be applicable to the synthesis of α-tetralone derivatives and can significantly improve the efficiency of the enantioselective synthesis of some natural products. nih.gov The mechanism, as revealed by density functional theory calculations, involves a unique rhodium-bridged bicyclic intermediate. nih.govnih.gov This catalytic C-C activation approach offers a more streamlined route to α-tetralones compared to some traditional multi-step syntheses. nih.gov

Superelectrophilic Activation and Cyclohexane (B81311) Incorporation

Superelectrophilic activation is a powerful technique used to enhance the reactivity of chemical species, making them capable of reacting with even weak nucleophiles like cyclohexane. mdpi.com This method often involves the use of superacids or strong Lewis acids, such as aluminum chloride (AlCl₃), to generate highly reactive, positively charged intermediates known as superelectrophiles. mdpi.comdokumen.pub

In the context of tetralone synthesis, this approach can be utilized to introduce a cyclohexyl group onto a naphthalene-based precursor. For instance, the reaction of 1-nitronaphthalene (B515781) with excess aluminum chloride generates a superelectrophilic species. mdpi.comrsc.org This activated intermediate is then capable of reacting with cyclohexane, which acts as a hydride donor, leading to the reduction of the naphthalene (B1677914) ring and incorporation of the cyclohexyl moiety. mdpi.com Computational studies, specifically Density Functional Theory (DFT), have been employed to understand the protonation behavior and the nature of the dicationic intermediates involved in these transformations. rsc.org This method provides a direct route for incorporating a cyclohexane ring, which is a key structural feature of 7-Cyclohexyl-1-tetralone.

The general principle of superelectrophilic activation extends to various substrates, including α,β-unsaturated amides, which can be condensed with benzene in the presence of excess aluminum chloride to form 3-phenylpropionamides in high yields. colab.ws This highlights the broad applicability of this activation method in forming new carbon-carbon bonds, a fundamental process in the synthesis of complex molecules like this compound.

Silver-Catalyzed Ring Expansion Techniques for Tetralones

Silver-catalyzed ring expansion offers a versatile and regioselective method for the synthesis of 1-tetralones from readily available tertiary cyclobutanols. rsc.orgcapes.gov.br This technique provides a practical pathway to a diverse range of 1-tetralone building blocks under mild reaction conditions. rsc.org The reaction is notable for its tolerance of various substituents, regardless of their electronic properties or steric hindrance. rsc.org

The mechanism of this transformation is believed to involve a radical-mediated sequence of carbon-carbon bond cleavage followed by carbon-carbon bond formation, as suggested by preliminary experimental and DFT studies. rsc.org Silver salts, such as silver hexafluoroantimonate (AgSbF₆), are effective catalysts for this process. For example, the treatment of a tertiary cyclobutanol (B46151) with a catalytic amount of AgSbF₆ in dichloromethane at elevated temperatures can yield the corresponding 1-tetralone. ccsenet.org This method has been successfully applied to the synthesis of various substituted tetralones, including 8-methoxy-1-tetralone. ccsenet.orgresearchgate.net

Recent advancements have also explored transition-metal-free ring expansions of four-membered rings to synthesize 1-tetralones, further broadening the scope of these synthetic strategies. cornell.edu

Lithiation of Ortho-Toluamides and Vinylsilane Additions

A one-pot tandem Michael addition-cyclization process involving lithiated ortho-toluamides and vinylsilanes presents another effective route to 1-tetralone derivatives. ccsenet.orgjst.go.jp In this method, an N,N-diethyl ortho-toluamide is first treated with a strong base, such as lithium diisopropylamide (LDA), in tetrahydrofuran (B95107) (THF) at low temperatures to generate a lithiated species. ccsenet.org

This lithiated intermediate then reacts with a vinylsilane. ccsenet.org The reaction proceeds through a 1,4-dipole synthon from the lithiated toluamide and a 1,2-dipole synthon from the vinylsilane, which combine to form the tetralone ring system. ccsenet.org The choice of reagents and their stoichiometry are crucial for achieving a good yield of the desired tetralone. ccsenet.org Besides LDA, other bases like sec-butyllithium (B1581126) (sec-BuLi) in combination with tetramethylethylenediamine (TMEDA) have also been utilized. ccsenet.org This methodology has been successfully employed in the synthesis of various substituted 1-tetralones, demonstrating its utility in constructing this important chemical scaffold. researchgate.netccsenet.orguni-muenchen.de

Stereoselective Synthesis of Cyclohexyl-Tetralone Derivatives

Achieving specific three-dimensional arrangements of atoms (stereochemistry) is a critical aspect of modern organic synthesis, particularly for compounds with potential biological applications. The stereoselective synthesis of cyclohexyl-tetralone derivatives focuses on controlling the formation of chiral centers and the regioselective introduction of the cyclohexyl group.

Enantioselective Approaches in Tetralone Synthesis

Enantioselective synthesis aims to produce a single enantiomer (one of two mirror-image forms) of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of tetralone derivatives. chemicalbook.com

One notable approach involves the use of bifunctional organocatalysts, such as guanidine-bisurea, to promote the asymmetric α-hydroxylation of tetralone-derived β-ketoesters. acs.orgacs.org This method allows for the creation of chiral tetralones with high enantioselectivity. acs.org Furthermore, this strategy has been extended to the oxidative kinetic resolution of racemic β- and γ-substituted tetralones, achieving high selectivity factors. acs.orgacs.org

Chemo-enzymatic methods also provide a powerful tool for enantioselective synthesis. researchgate.net These approaches utilize enzymes, such as baker's yeast or lipases, to perform key stereoselective transformations. For example, the reduction of (E)-3-aryl-but-2-enals mediated by baker's yeast or the lipase-mediated resolution of racemic 2-arylpropanols can produce chiral building blocks for the synthesis of enantiomerically pure tetralones. researchgate.net

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts is another effective method for the enantioselective alkylation of β-keto esters, leading to the construction of quaternary stereocenters. uni-muenchen.de

Regioselective Introduction of Cyclohexyl Groups

Regioselectivity refers to the control of where a chemical group is attached to a molecule. In the synthesis of this compound, it is crucial to introduce the cyclohexyl group at the C-7 position of the tetralone core.

One common method for achieving this is through Friedel-Crafts type reactions. While intramolecular Friedel-Crafts acylation is a standard method for forming the tetralone ring itself, intermolecular versions or related electrophilic aromatic substitution reactions can be used to attach the cyclohexyl group to the aromatic ring of a pre-formed tetralone or a suitable precursor. researchgate.net The position of substitution is directed by the existing substituents on the aromatic ring.

Tandem reactions, such as the acceptorless dehydrogenation- rsc.orgacs.org-hydride shift cascade, have been developed for the synthesis of highly functionalized cyclohexenes with high levels of regiocontrol, which can then be incorporated into the tetralone structure. acs.org Additionally, the regioselective oxidation of tetrahydronaphthalenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can provide a pathway to specifically functionalized α-tetralones. acs.org

Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of this compound often involves multi-step sequences that combine various synthetic methodologies. For instance, the Claisen-Schmidt condensation is a widely used reaction to synthesize chalcone derivatives of 1-tetralone. chemicalbook.comnih.gov This reaction involves the condensation of a 1-tetralone with an appropriate aldehyde, such as cyclohexanecarboxaldehyde, in the presence of an acid or base catalyst. nih.gov

This method allows for the introduction of a cyclohexylmethylidene group at the 2-position of the tetralone ring. By starting with a 7-substituted tetralone, this approach can be adapted to produce derivatives of this compound. The resulting 2-cyclohexylmethylidene-1-tetralone derivatives have been investigated for their biological activities, including the inhibition of monoamine oxidase (MAO). nih.gov

The synthesis of these derivatives often requires careful planning and execution of multiple reaction steps, starting from commercially available or readily synthesized precursors. The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final product.

Synthesis of Methyl this compound-2-carboxylate

The synthesis commences with the Stobbe condensation between a cyclohexyl aryl ketone and dimethyl succinate. rsc.orgrsc.org In a key study, the condensation of cyclohexyl phenyl ketone with dimethyl succinate using potassium t-butoxide as a base predominantly yielded the trans-(Aryl/CO₂Me)-half ester. rsc.orgrsc.org This half-ester is a crucial intermediate for the subsequent steps.

The general synthetic pathway is as follows:

Stobbe Condensation: Cyclohexyl phenyl ketone is reacted with dimethyl succinate in the presence of a strong base like potassium t-butoxide. This reaction forms a mixture of half-esters, with the trans isomer being the major product. rsc.org

Saponification: The resulting half-ester is saponified to the corresponding dicarboxylic acid.

Reduction: The itaconic acid derivative is then reduced to the corresponding benzhydrylsuccinic acid. This is commonly achieved through catalytic hydrogenation or with reducing agents like sodium amalgam. niscpr.res.in

Intramolecular Friedel-Crafts Acylation (Cyclization): The succinic acid derivative is first converted to its anhydride using a dehydrating agent such as acetyl chloride. This anhydride then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, like stannic chloride or aluminum chloride, to form the tetralone carboxylic acid ring system. niscpr.res.inniscpr.res.instackexchange.com

Esterification: The final step is the esterification of the tetralone carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the target compound, Methyl this compound-2-carboxylate. niscpr.res.in

A representative scheme for this synthesis is depicted below:

Scheme 1: Plausible Synthetic Route to Methyl this compound-2-carboxylate (Image of a multi-step reaction scheme showing the transformation from cyclohexyl phenyl ketone and dimethyl succinate to the final product, detailing the intermediates as described above.)

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Stobbe Condensation | Cyclohexyl phenyl ketone, Dimethyl succinate, Potassium t-butoxide | trans-3-Methoxycarbonyl-4-cyclohexyl-4-phenyl-but-3-enoic acid |

| 2 | Saponification | NaOH, H₂O | 4-Cyclohexyl-4-phenyl-itaconic acid |

| 3 | Reduction | H₂, Pd/C or Na/Hg | 2-(Cyclohexyl(phenyl)methyl)succinic acid |

| 4 | Cyclization | Acetyl chloride, then SnCl₄ or AlCl₃ | 7-Cyclohexyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| 5 | Esterification | Methanol, H₂SO₄ | Methyl this compound-2-carboxylate |

Synthesis of 1-Cyclohexyl-Substituted Tetralone Carboxylic Acid Analogues

The synthesis of 1-cyclohexyl-substituted tetralone carboxylic acid analogues generally follows Gensler's method, which provides a reliable route to these structures. eurjchem.comniscpr.res.inniscpr.res.inresearchgate.net This methodology has been employed to create a variety of analogues with different substitution patterns on the aromatic ring, which are valuable for structure-activity relationship studies in medicinal chemistry. eurjchem.com

Friedel-Crafts Acylation: The synthesis typically starts with a Friedel-Crafts acylation between a substituted benzene derivative and cyclohexanecarbonyl chloride in the presence of a Lewis acid like aluminum chloride to produce the required cyclohexyl aryl ketone. eurjchem.com

Stobbe Condensation: The resulting ketone undergoes a Stobbe condensation with a succinic acid diester (e.g., diethyl succinate) using a base such as sodium hydride or potassium t-butoxide. This step creates an itaconic acid half-ester. eurjchem.comniscpr.res.in

Saponification: The itaconic acid half-ester is then saponified to the corresponding dicarboxylic acid. eurjchem.com

Reduction: The double bond in the itaconic acid is reduced, typically by catalytic hydrogenation (e.g., using Pd/C) or with sodium amalgam, to yield a benzhydrylsuccinic acid derivative. eurjchem.comniscpr.res.in

Intramolecular Cyclization: The benzhydrylsuccinic acid is converted to its anhydride with a reagent like acetyl chloride. Subsequent intramolecular Friedel-Crafts acylation, promoted by a Lewis acid such as stannic chloride, results in the formation of the tetralone carboxylic acid core. eurjchem.comniscpr.res.in The efficiency of this cyclization step can sometimes be affected by the steric hindrance of the bulky cyclohexyl group. niscpr.res.in

This sequence allows for the synthesis of various analogues by simply changing the starting substituted benzene. For instance, using different substituted benzenes in the initial Friedel-Crafts step leads to tetralones with corresponding substituents on the aromatic ring. eurjchem.com

Table of Synthesized 1-Cyclohexyl-Substituted Tetralone Carboxylic Acid Analogues and Intermediates

| Starting Ketone | Itaconic Acid Half-Ester | Benzhydrylsuccinic Acid | Final Tetralone Carboxylic Acid |

| Cyclohexyl(phenyl)methanone | 3-Ethoxycarbonyl-4-cyclohexyl-4-phenylbut-3-enoic acid | 2-(Cyclohexyl(phenyl)methyl)succinic acid | 1-Cyclohexyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Cyclohexyl(4-methoxyphenyl)methanone | 3-Ethoxycarbonyl-4-cyclohexyl-4-(4-methoxyphenyl)but-3-enoic acid | 2-(Cyclohexyl(4-methoxyphenyl)methyl)succinic acid | 1-Cyclohexyl-7-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Cyclohexyl(4-methylphenyl)methanone | 3-Ethoxycarbonyl-4-cyclohexyl-4-(p-tolyl)but-3-enoic acid | 2-(Cyclohexyl(p-tolyl)methyl)succinic acid | 1-Cyclohexyl-7-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Cyclohexyl(4-(methylthio)phenyl)methanone | 3-Ethoxycarbonyl-4-cyclohexyl-4-(4-(methylthio)phenyl)but-3-enoic acid | 2-(Cyclohexyl(4-(methylthio)phenyl)methyl)succinic acid | 1-Cyclohexyl-6-(methylthio)-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid eurjchem.com |

| Cyclohexyl(4-fluorophenyl)methanone | 3-Ethoxycarbonyl-4-cyclohexyl-4-(4-fluorophenyl)but-3-enoic acid | 2-(Cyclohexyl(4-fluorophenyl)methyl)succinic acid | 1-Cyclohexyl-7-fluoro-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| 1,3-Methylenedioxy-hexahydrobenzophenone | 3-Carboxy-4-cyclohexyl-6,7-methylenedioxy-itaconic acid half ester | 1,3-Methylenedioxybenzhydryl succinic acid | 3-Carboxy-4-cyclohexyl-6,7-methylenedioxy-1-tetralone niscpr.res.in |

Chemical Reactivity and Transformation of 7 Cyclohexyl 1 Tetralone

Reactions at the Ketone Functionality of 7-Cyclohexyl-1-tetralone

The carbonyl group at the C1 position is a primary site for chemical modification, readily undergoing reactions typical of ketones, such as condensations and reductions.

The α-methylene group (at the C2 position) adjacent to the ketone in this compound is acidic and can be deprotonated by a base to form an enolate. This enolate is a potent nucleophile that can attack the electrophilic carbon of aldehydes and related compounds. This reaction, a base-catalyzed aldol (B89426) condensation, is a fundamental carbon-carbon bond-forming reaction. wikipedia.orgmasterorganicchemistry.com

The process typically begins with the formation of a β-hydroxy ketone, which may then undergo dehydration (loss of a water molecule) upon heating or under acidic/basic conditions to yield an α,β-unsaturated ketone, also known as a benzylidene derivative. wikipedia.orgresearchgate.net This two-step sequence is commonly referred to as an aldol condensation. wikipedia.org When the reaction involves an aromatic aldehyde that cannot enolize, it is specifically known as a Claisen-Schmidt condensation. masterorganicchemistry.com The reactivity of the ketone as the nucleophile is generally favored in crossed aldol reactions with aldehydes. wikipedia.org

Research on the parent compound, 1-tetralone (B52770), demonstrates its successful condensation with a variety of aldehydes, a reaction pathway directly applicable to its 7-cyclohexyl derivative. These reactions are crucial for synthesizing compounds with extended conjugation and diverse structural motifs. researchgate.net

Table 1: Examples of Aldol Condensation with 1-Tetralone Derivatives

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product Type |

| 1-Tetralone | Aromatic Aldehydes | Base (e.g., NaOH, KOH) | 2-Benzylidene-1-tetralone |

| 1-Tetralone | Aliphatic Aldehydes | Base (e.g., NaOH, KOH) | 2-Alkylidene-1-tetralone |

| 1-Tetralone | Ethyl Glyoxylate | Sodium Ethoxide | Isoprenetricarboxylic acid derivative wikipedia.org |

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a secondary alcohol, yielding 7-Cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-ol. This transformation is a common step in organic synthesis and can be achieved using a variety of reducing agents.

Common methods for ketone reduction include catalytic hydrogenation and the use of metal hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for their efficiency in reducing ketones to alcohols. ias.ac.in Asymmetric reduction methods, employing chiral reagents, can produce specific enantiomers of the resulting alcohol, which is of significant interest in the synthesis of biologically active molecules. ias.ac.in For instance, the reduction of a related tetralone derivative has been accomplished using triethylsilane. ut.ac.ir

Table 2: Selected Methods for Carbonyl Group Reduction

| Reagent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Powerful reducing agent, also reduces esters and carboxylic acids. ias.ac.in |

| Catalytic Hydrogenation (H₂/Catalyst) | Secondary Alcohol | Catalysts include Pt, Pd, or Ni. |

| Triethylsilane (Et₃SiH) | Tetralin (fully reduced ring) | Can achieve complete reduction of the carbonyl to a methylene (B1212753) group under specific acidic conditions. ut.ac.ir |

Reactions Involving the Aromatic Ring of this compound

The benzene (B151609) ring of the tetralone system is susceptible to electrophilic attack and can also undergo oxidation under specific conditions.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene ring. libretexts.orgscribd.com The position of substitution on the aromatic ring of this compound is directed by the electronic effects of the existing substituents.

The two main directing groups are:

The Cyclohexyl Group (at C7): As an alkyl group, it is an activating group and an ortho, para-director. It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. masterorganicchemistry.com It will direct incoming electrophiles to the C6 and C8 positions.

Considering the combined influence, the activating ortho, para-directing cyclohexyl group at C7 and the structure of the tetralone ring system will determine the final substitution pattern. The positions most activated for substitution are C6 and C8. The C6 position is ortho to the activating cyclohexyl group, while the C8 position is also ortho to the cyclohexyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C8 positions. Intramolecular Friedel-Crafts reactions are a common method for synthesizing the tetralone ring system itself. masterorganicchemistry.com

The tetralone scaffold can undergo oxidative dehydrogenation, a reaction that introduces further unsaturation into the molecule. Research on related dihydroxy-1-tetralones shows they can be oxidized to form naphthoquinones, which are bicyclic aromatic compounds with two ketone functionalities. ut.ac.ir For example, 5,8-dihydroxy-1-tetralone can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) to yield juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). ut.ac.ir

This process involves the aromatization of the non-aromatic, saturated ring of the tetralone. ut.ac.ir While this compound lacks the hydroxyl groups that facilitate this specific transformation, the underlying principle of dehydrogenating the aliphatic ring portion of the tetralone system to achieve a fully aromatic naphthalene (B1677914) core is a known chemical process. libguides.com Such aromatization can be achieved by heating with catalysts like sulfur or selenium. libguides.com

Table 3: Oxidizing Agents for Dehydrogenation of Tetralone Derivatives

| Reagent | Substrate Example | Product Example | Reference |

| DDQ in benzene | 5,8-Dihydroxy-1-tetralone | Juglone | ut.ac.ir |

| Manganese Dioxide (MnO₂) | 5,8-Dihydroxy-1-tetralone | Juglone and Naphthazarin | ut.ac.ir |

| Silver(I) Oxide (Ag₂O) | Dihydroxytetralone derivatives | Hydroxyanthraquinones | ut.ac.ir |

Electrophilic Aromatic Substitution Patterns

Reactions of the Cyclohexyl Moiety in this compound

The cyclohexyl substituent itself can be a site of chemical transformation, primarily through dehydrogenation. Under catalytic conditions, typically at elevated temperatures, the cyclohexane (B81311) ring can be aromatized to a phenyl ring. The oxidative dehydrogenation (ODH) of cyclohexane to form cyclohexene (B86901) and ultimately benzene is a well-studied industrial process. nih.govgoogle.comescholarship.org This reaction often utilizes catalysts based on transition metals like palladium, copper, or vanadium oxides in the presence of an oxidant like oxygen. nih.govescholarship.org

Applying this to this compound, it is conceivable that under forcing oxidative dehydrogenation conditions, the cyclohexyl group could be converted to a phenyl group. This would transform the molecule into 7-Phenyl-1-tetralone, significantly altering its steric and electronic properties. The selectivity of this reaction would be a key challenge, requiring conditions that favor dehydrogenation of the cyclohexyl ring without affecting the tetralone core.

Stereochemical Implications of Cyclohexyl Conformation

The conformational flexibility of the cyclohexyl ring in this compound is a critical determinant of its reactivity. The chair conformation, being the most stable, can exist in two isomeric forms, with the bond to the tetralone ring being either axial or equatorial. The preferred conformation and the energy barrier to ring inversion have significant stereochemical consequences for reactions involving both the cyclohexyl and the tetralone moieties.

The spatial orientation of the cyclohexyl ring influences the steric environment around the adjacent reactive centers. For instance, in reactions at the C1 carbonyl group or the C2 methylene group of the tetralone core, the equatorial or axial disposition of the cyclohexyl group can dictate the approach of reagents, leading to diastereoselectivity. While specific studies on this compound are limited, related research on substituted cyclohexanes provides a foundational understanding. The A-value of a substituent, which quantifies its preference for the equatorial position, would be a key parameter in predicting the conformational equilibrium of the cyclohexyl ring in this specific molecule.

Functionalization Strategies for the Cyclohexyl Ring

The cyclohexyl ring in this compound offers a canvas for a variety of functionalization reactions, enabling the synthesis of diverse derivatives with potentially novel properties. Strategies for introducing new functional groups onto the cyclohexyl ring are of considerable interest in medicinal and materials chemistry.

One primary approach to functionalizing the cyclohexyl ring is through free-radical reactions. Halogenation, for instance, can introduce a handle for subsequent nucleophilic substitutions. The regioselectivity of such reactions would be influenced by the directing effects of the tetralone core and the inherent reactivity of the different C-H bonds within the cyclohexyl ring.

Oxidation reactions represent another powerful tool for cyclohexyl ring functionalization. The introduction of hydroxyl or carbonyl groups can be achieved using various oxidizing agents. The stereochemical outcome of these oxidations would be heavily dependent on the conformational bias of the cyclohexyl ring and the nature of the oxidant.

Furthermore, C-H activation methodologies, a rapidly advancing field in organic synthesis, could provide elegant and direct routes to functionalize the cyclohexyl ring. Transition-metal catalyzed reactions could enable the site-selective introduction of a wide range of functional groups, including aryl, alkyl, and heteroatomic substituents. The development of such strategies for this compound would significantly expand its synthetic utility.

While direct experimental data on the functionalization of this compound is scarce in publicly available literature, a patent mentioning "Methyl this compound-2-carboxylate" suggests that derivatization of this scaffold is of interest in proprietary research. googleapis.com

Advanced Spectroscopic Characterization of 7 Cyclohexyl 1 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 7-Cyclohexyl-1-tetralone provides detailed information about the chemical environment of the different protons in the molecule. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the tetralone and cyclohexyl rings are found in the upfield region.

Specific chemical shifts for a related compound, 7-methoxy-1-tetralone, show aromatic protons in the range of δ 7.28-7.83 ppm. globalresearchonline.net The methylene (B1212753) protons of the tetralone ring appear as triplets at approximately δ 2.55 ppm and δ 3.13 ppm. murdoch.edu.au For 1-tetralone (B52770) itself, the protons on the carbon adjacent to the carbonyl group (C2) resonate around δ 2.50-2.55 ppm, while the protons at C3 show signals around δ 2.11 ppm, and the benzylic protons at C4 appear around δ 2.88-3.02 ppm. wiley-vch.deut.ac.ir In 7-substituted 1-tetralone derivatives, the aromatic protons exhibit distinct coupling patterns that help confirm the substitution pattern. nih.gov

For the cyclohexyl group, the protons typically show complex multiplets in the upfield region, generally between δ 1.00 and δ 2.05 ppm. wiley-vch.de The exact chemical shifts and multiplicities depend on the specific conformation and substitution of the ring.

Table 1: Representative ¹H NMR Spectral Data for Tetralone Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.22 - 8.03 | m | - |

| C2-H₂ | 2.50 - 2.73 | t | ~6.3 - 6.5 |

| C3-H₂ | 1.84 - 2.15 | m | - |

| C4-H₂ | 2.98 - 3.02 | t | ~6.3 |

| Cyclohexyl-H | 1.00 - 2.05 | m | - |

Note: Data compiled from various tetralone derivatives. wiley-vch.denih.gov Actual values for this compound may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone is a key diagnostic signal, typically appearing significantly downfield.

For 1-tetralone, the carbonyl carbon (C1) resonates at approximately δ 198.0 ppm. chemicalbook.com In derivatives, this can shift slightly; for example, in 2-ethyl-1-tetralone, it appears at δ 200.64 ppm. wiley-vch.de The aromatic carbons show signals in the range of δ 126-145 ppm. wiley-vch.de The carbons of the tetralone's aliphatic portion are found further upfield, with C2 at ~δ 37.4, C3 at ~δ 22.7, and C4 at ~δ 28.0-28.7 ppm. wiley-vch.denih.gov

The cyclohexyl group carbons typically resonate in the range of δ 25-45 ppm. For instance, in 1-cyclohexylethan-1-one, the carbons of the cyclohexyl ring appear at δ 25.8, 26.0, and 45.8 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Spectral Data for Tetralone and Cyclohexyl Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 190.47 - 200.64 |

| Aromatic C | 110.21 - 165.39 |

| C2 (Tetralone) | ~37.4 |

| C3 (Tetralone) | ~22.7 |

| C4 (Tetralone) | 28.0 - 28.7 |

| Cyclohexyl C | 25.8 - 45.8 |

Note: Data compiled from various tetralone and cyclohexyl-containing compounds. wiley-vch.denih.govchemicalbook.com Actual values for this compound may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex spectra of molecules like this compound.

A ¹H-¹H COSY experiment establishes proton-proton coupling networks, which is invaluable for tracing the connectivity within the tetralone and cyclohexyl rings. libretexts.org For instance, it would show correlations between the protons at C2 and C3, and between C3 and C4 of the tetralone ring. libretexts.org

The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. acs.org This is particularly useful for confirming the placement of the cyclohexyl group on the aromatic ring by showing a correlation between the cyclohexyl protons and the aromatic carbons, and specifically to C7 of the tetralone ring system. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl group and the aromatic ring.

The C=O stretching vibration of the ketone in a tetralone system typically appears as a strong band in the region of 1680-1690 cm⁻¹. tandfonline.com For 1-tetralone itself, this peak is observed at around 1685 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

The aromatic C=C stretching vibrations give rise to a series of bands, often of medium to weak intensity, in the 1450-1600 cm⁻¹ region. globalresearchonline.net Aromatic C-H stretching vibrations are usually observed as a group of weaker bands just above 3000 cm⁻¹. davuniversity.org The specific pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring. davuniversity.orgtum.de

Table 3: Key IR Absorption Frequencies for the Tetralone Moiety

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretching | 1680 - 1690 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | > 3000 | Weak |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

Note: Frequencies are approximate and can be influenced by the molecular environment. globalresearchonline.nettandfonline.comdavuniversity.org

The cyclohexyl group contributes its own characteristic vibrations to the IR spectrum. The C-H stretching vibrations of the methylene (CH₂) groups in the cyclohexyl ring typically appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. uomustansiriyah.edu.iq These are usually strong and sharp absorptions.

The CH₂ scissoring (bending) vibration is found around 1450-1465 cm⁻¹, often overlapping with aromatic ring vibrations. uomustansiriyah.edu.iq Other bending vibrations, such as wagging and twisting, occur at lower frequencies and contribute to the complex fingerprint region of the spectrum. The presence of these distinct aliphatic C-H stretching and bending bands alongside the aromatic and carbonyl signals confirms the presence of the cyclohexyl substituent.

Characteristic Vibrational Modes of the Ketone and Aromatic Ring Systems

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) serves as a definitive tool for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures mass with extremely high accuracy (typically to four or more decimal places), which allows for the calculation of a precise molecular formula. lcms.czsemanticscholar.org The theoretical monoisotopic mass of this compound, with the molecular formula C₁₆H₂₀O, is calculated using the exact masses of the most abundant isotopes of its constituent elements.

An experimentally determined mass that closely matches the theoretical mass, with an error of less than 5 parts per million (ppm), provides strong evidence for the assigned molecular formula. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O |

| Theoretical Exact Mass (Monoisotopic) | 228.15142 u |

| Exemplary Experimental Mass | 228.1511 u |

| Exemplary Mass Error | 1.4 ppm |

Electron Ionization (EI) mass spectrometry is a "hard" ionization technique that imparts significant energy into the molecule, causing it to break apart into characteristic fragment ions. orgchemboulder.comacdlabs.com The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural elucidation. tutorchase.comscienceready.com.au

For this compound, the molecular ion (M⁺•) peak would be observed at an m/z corresponding to its molecular weight, 228. Key fragmentation pathways for ketones and substituted tetralones include alpha-cleavage and McLafferty rearrangements. aip.orglibretexts.org A notable fragmentation would be the loss of the cyclohexyl group (C₆H₁₁•, 83 u) via cleavage of the bond connecting it to the tetralone core, resulting in a stable fragment ion at m/z 145. Another expected fragmentation for 1-tetralones is the loss of ethene (C₂H₄, 28 u), which would produce an ion at m/z 200. aip.org Fragmentation of the cyclohexyl ring itself can also occur, leading to a series of peaks separated by 14 mass units (CH₂). docbrown.info

| m/z | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 228 | [C₁₆H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 200 | [C₁₄H₁₆O]⁺• | Loss of ethene (C₂H₄) |

| 145 | [C₁₀H₉O]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

X-ray Crystallography

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. ulisboa.ptuni-ulm.de

To perform this analysis, a high-quality single crystal of this compound is required, which can be grown by methods such as slow evaporation from a suitable solvent. iucr.orgresearchgate.net This crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. uni-ulm.de

The crystal structure reveals not only the molecule's shape but also how multiple molecules pack together in the crystal lattice. This packing is dictated by a network of non-covalent intermolecular interactions. researchgate.net For tetralone derivatives, the carbonyl oxygen atom is a key player in these interactions. researchgate.netbg.ac.rs

X-ray crystallography provides a precise snapshot of the molecule's lowest-energy conformation within the crystalline environment. For this compound, several conformational features are of interest. The cyclohexyl ring is expected to adopt a stable, low-energy chair conformation.

Theoretical and Computational Investigations of 7 Cyclohexyl 1 Tetralone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. However, no published studies applying DFT calculations specifically to 7-Cyclohexyl-1-tetralone were found.

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring, conformational analysis is crucial. This analysis involves identifying various stable conformers (e.g., chair, boat, twist-boat for the cyclohexane ring) and determining their relative energies to find the global minimum energy conformation.

A search for specific studies on the geometry optimization and conformational analysis of this compound using DFT did not yield any results. Such a study would theoretically determine the preferred orientation of the cyclohexyl group relative to the tetralone core and the puckering of both ring systems.

The electronic structure analysis of a molecule provides insight into its reactivity, stability, and spectroscopic properties. A key component of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity and kinetic stability. irjweb.comresearchgate.net

No specific data regarding the HOMO-LUMO energies or the electronic structure of this compound have been published in the reviewed literature. A hypothetical analysis would involve mapping the electron density distribution of these orbitals to predict sites for electrophilic and nucleophilic attack.

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. These theoretical frequencies correspond to the fundamental modes of molecular vibration (stretching, bending, etc.) and can be compared with experimental data from Infrared (IR) and Raman spectroscopy. This comparison helps in the assignment of spectral bands and validates the accuracy of the computed molecular structure.

No studies containing calculated vibrational frequencies for this compound or a comparison with its experimental IR spectrum were found. Research on other tetralone derivatives has shown that DFT calculations can achieve good agreement with experimental spectra, particularly for characteristic vibrations like the carbonyl (C=O) stretch. tandfonline.com

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation and verification. nsf.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. acs.orgmdpi.com These values are then converted into chemical shifts and compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. This process is particularly useful for complex molecules with multiple conformers, where a Boltzmann-weighted average of the shifts for each conformer is compared to the experimental spectrum. acs.org

Specific DFT-based NMR chemical shift predictions for this compound, or their validation against experimental data, are not available in the scientific literature.

Vibrational Frequency Calculations and Comparison with Experimental IR Spectra

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed information on the conformational flexibility and dynamic behavior of molecules, which is not accessible from static computational models.

For a molecule with multiple rotatable bonds and flexible rings like this compound, exploring the entire conformational landscape is a complex task. MD simulations can be employed to sample a wide range of conformations by simulating the molecule's movement over a period of time at a certain temperature. This allows for the identification of the most populated conformational states and the energy barriers between them, providing a dynamic picture of the molecule's structural preferences.

No molecular dynamics simulation studies focused on exploring the conformational landscape of this compound were identified during the literature search.

Investigation of Reaction Mechanisms through Computational Methods

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers. For tetralone derivatives, Density Functional Theory (DFT) is a commonly employed method to model reaction pathways and understand mechanistic details. beilstein-journals.orgacs.org Such studies are crucial for optimizing reaction conditions and for designing more efficient synthetic routes.

Computational investigations into the reaction mechanisms of tetralone derivatives often focus on several key types of transformations:

Cyclization Reactions: DFT calculations can be used to model the intramolecular cyclization pathways that form the tetralone ring system. These studies can determine the stability of radical intermediates and the energy barriers associated with the ring-closing step. For instance, in the cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones, computational studies have shown that the feasibility of the reaction depends on the stability of the resulting cyclohexadienyl radical intermediates. beilstein-journals.org The substitution pattern on the aromatic ring significantly influences the energy profile of the reaction, with electron-donating groups generally facilitating the cyclization. beilstein-journals.org

Oxidation and Reduction Reactions: The carbonyl group of the tetralone core is a primary site for redox reactions. Computational methods can model the α-hydroxylation of tetralone-derived β-ketoesters, for example. acs.org DFT calculations have been instrumental in understanding the stereocontrol in such reactions, identifying the key transition states, and explaining how organocatalysts can achieve high enantioselectivity. acs.org Similarly, in the copper-catalyzed hydrogenation of 2-substituted-1-tetralones, DFT calculations have revealed the nature of the active catalytic species and the transition states for hydride transfer, providing a rationale for the observed stereoselectivity. rsc.org

Spin-Forbidden Reactions: Some reactions involving tetralones may proceed through pathways that involve changes in electron spin multiplicity, such as reactions with molecular oxygen (a triplet ground state). The decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid, which involves the reaction of an enol intermediate with oxygen, has been studied using high-level computational methods like CASPT2 and Coupled-Cluster theory. mdpi.com These calculations help to map out the potential energy surfaces for both singlet and triplet states and to identify the minimum energy crossing points (MECPs) where spin crossover is most likely to occur. mdpi.com

A representative table of computational methods and their applications in studying tetralone reactions is provided below.

| Reaction Type | Computational Method | Key Findings |

| Intramolecular Cyclization | DFT | Stability of radical intermediates dictates product formation. beilstein-journals.org |

| Asymmetric α-Hydroxylation | DFT | Elucidation of transition state models to explain stereocontrol. acs.org |

| Catalytic Hydrogenation | DFT | Identification of dimeric copper hydride transition states. rsc.org |

| Reaction with Molecular Oxygen | DFT, CASPT2, Coupled-Cluster | Mapping of spin-forbidden reaction pathways and MECPs. mdpi.com |

These computational approaches provide a molecular-level understanding that complements experimental observations, guiding the synthesis and application of complex molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (focused on chemical descriptors)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. conicet.gov.armdpi.com For derivatives of this compound, QSAR studies can predict their potential biological effects and guide the design of new, more potent analogues. A critical aspect of QSAR is the use of molecular descriptors. researchgate.net

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net They can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, and the number of specific functional groups. researchgate.net

2D Descriptors: These descriptors are calculated from the 2D representation of the molecule and describe its topology. Examples include connectivity indices, topological shape indices, and counts of specific structural fragments. researchgate.net

3D Descriptors: These are derived from the 3D coordinates of the atoms in a molecule and describe its size, shape, and electronic properties. Examples include van der Waals volume, surface area, and dipole moment. mdpi.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of a molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and electrostatic potential. nih.gov

In a typical QSAR study on tetralone derivatives, a set of compounds with known biological activities is selected. For each compound, a wide range of molecular descriptors is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that relates a subset of these descriptors to the observed activity. nih.govnih.gov

The selection of relevant descriptors is a crucial step, as it helps in understanding the structural features that are important for the biological activity. escholarship.org For instance, a QSAR model might reveal that the anti-inflammatory activity of a series of tetralone derivatives is positively correlated with a descriptor for hydrogen bond donating capacity and negatively correlated with a descriptor for molecular size. This would suggest that smaller molecules with hydrogen bond donating groups are likely to be more active.

A summary of common chemical descriptor types and their potential relevance in QSAR studies of this compound derivatives is presented in the table below.

| Descriptor Class | Examples | Potential Relevance for Activity |

| Constitutional (1D) | Molecular Weight, Number of Rings | Bioavailability, steric hindrance at the active site. |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity | Molecular branching, size, and shape which can influence binding. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Steric fit within a receptor pocket. |

| Electronic (Quantum) | HOMO/LUMO energies, Dipole Moment | Reactivity, ability to participate in charge-transfer interactions. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Membrane permeability, solubility. |

The development of a robust and predictive QSAR model allows for the virtual screening of large libraries of hypothetical derivatives of this compound. This in silico approach can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. mdpi.com

Applications As Synthetic Intermediates and Precursors in Chemical Synthesis

Precursor for Advanced Organic Transformations

The chemical reactivity of 7-cyclohexyl-1-tetralone allows it to participate in a variety of advanced organic transformations. The ketone functional group is a primary site for reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, the reduction of the ketone to a hydroxyl group can be achieved using reagents like sodium borohydride (B1222165), leading to the corresponding alcohol derivative. nih.gov This alcohol can then undergo further transformations, such as dehydration to form an alkene.

Furthermore, the aromatic ring of the tetralone system can undergo electrophilic aromatic substitution reactions, although the substitution pattern is influenced by the existing groups. The presence of the cyclohexyl group can also introduce steric effects that influence the regioselectivity and stereoselectivity of these transformations.

Building Block for the Synthesis of Natural Product Analogues (e.g., Podophyllotoxin)

One of the most notable applications of this compound is its use as a key intermediate in the synthesis of analogues of the natural product podophyllotoxin (B1678966). niscpr.res.ineurjchem.com Podophyllotoxin exhibits potent antimitotic and cytotoxic activities, making it a valuable lead compound in cancer research. niscpr.res.in However, its clinical use is limited by its toxicity. Consequently, there is significant interest in synthesizing analogues of podophyllotoxin with improved therapeutic indices.

In these synthetic strategies, this compound serves as a precursor to the tetralone acid core of podophyllotoxin analogues. niscpr.res.ineurjchem.com Researchers have successfully synthesized various tetralone acids by modifying the A-ring and the C-ring of the podophyllotoxin structure. niscpr.res.in For example, the 3,4,5-trimethoxyphenyl group in podophyllotoxin has been replaced with a cyclohexyl group, and the methylenedioxy group has been substituted with other functionalities like methoxy, methyl, thiomethyl, and fluorine atoms. eurjchem.comeurjchem.com These modifications aim to explore the structure-activity relationships and develop new compounds with enhanced biological activity. niscpr.res.in The synthesis often involves a Gensler's method, with modifications to the reagents and experimental procedures. eurjchem.comeurjchem.com

Table 1: Synthesis of Podophyllotoxin Analogues from this compound Derivatives

| Starting Material | Reaction | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substituted cyclohexyl(phenyl)methanone | Stobbe condensation with diethyl succinate (B1194679) | Itaconic acid half esters | High | eurjchem.com |

| Itaconic acid half esters | Reduction with sodium amalgam | Substituted 1-cyclohexyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acids | High | eurjchem.com |

| Substituted 1-cyclohexyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acids | Cyclization with polyphosphoric acid | Substituted 1-cyclohexyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acids | 66-72 | eurjchem.com |

| 9-Cyclohexyl-6,7-dimethoxynaphtho[2,3-c]furan-1-(3H,4H,9H)-one | Dehydration and cyclization of a tetra-substituted di-hydroxyl derivative | Podophyllotoxin analogue | 70 | ijfans.orgijfans.org |

Intermediate in the Synthesis of Functionalized Tetralone Derivatives

This compound is a versatile platform for the synthesis of a wide array of functionalized tetralone derivatives. acs.org The reactivity of both the ketone and the aromatic ring allows for the introduction of various functional groups, leading to compounds with diverse chemical properties and potential applications.

For instance, the α-position to the ketone can be functionalized through reactions like alkylation, halogenation, and aldol (B89426) condensation. These reactions provide access to a range of substituted tetralones that can serve as intermediates for more complex molecules. researchgate.net Additionally, the aromatic ring can be functionalized through nitration, sulfonation, and Friedel-Crafts reactions, further expanding the library of accessible tetralone derivatives. materialsciencejournal.org The synthesis of these derivatives is often crucial for developing new materials and therapeutic agents. scirp.org

Utilization in the Preparation of Intermediates for Pharmaceutical Agents

The tetralone scaffold is a common structural motif in many pharmaceutically active compounds. guidechem.comlookchem.com Consequently, this compound and its derivatives are valuable intermediates in the synthesis of potential drug candidates. jaytick.comdapinpharma.com The ability to modify the tetralone core at various positions allows for the fine-tuning of the pharmacological properties of the final compounds.

Research has shown that tetralone derivatives can exhibit a range of biological activities, including antimicrobial and anticancer properties. The synthesis of novel tetralone analogues, often starting from precursors like this compound, is an active area of research in medicinal chemistry. These efforts aim to develop new therapeutic agents with improved efficacy and reduced side effects.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways for 7-Cyclohexyl-1-tetralone

The synthesis of tetralone derivatives is a mature field, yet there is considerable room for innovation, particularly in developing sustainable and efficient pathways for this compound. Traditional methods often rely on multi-step sequences that may involve harsh reagents. Future research should prioritize greener alternatives. dokumen.pub

Key areas for investigation include:

Advanced Friedel-Crafts Acylation/Alkylation and Cyclization: A primary route to tetralones involves the intramolecular Friedel-Crafts acylation of a suitable phenylbutyric acid precursor. Research could focus on the synthesis of 4-(4-cyclohexylphenyl)butanoic acid and its subsequent cyclization using solid acid catalysts or milder Lewis acids to minimize waste and improve catalyst recyclability.

Catalytic Oxidation of Tetralin Precursors: The selective oxidation of the corresponding tetralin (1-cyclohexyl-1,2,3,4-tetrahydronaphthalene) at the benzylic position is a promising route. acs.org Research into heterogeneous catalysts, such as metal-containing molecular sieves or layered double hydroxide-hosted complexes, could provide highly selective and reusable systems for the oxidation of tetralin to 1-tetralone (B52770) at ambient temperatures. scirp.org Photo-induced aerobic oxidation also presents a potentially sustainable pathway that merits exploration. mdpi.com

One-Pot and Tandem Reactions: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly improve efficiency. acs.org A potential approach could involve a tandem hydrogen borrowing catalysis reaction, starting from simpler precursors to construct the tetralone framework in a single, atom-economical process. acs.org

Table 1: Proposed Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Precursors | Potential Advantages | Research Focus |

|---|---|---|---|

| Intramolecular Friedel-Crafts Acylation | 4-(4-cyclohexylphenyl)butanoic acid | High regioselectivity | Development of reusable solid acid catalysts; milder reaction conditions. |

| Catalytic Oxidation | 1-Cyclohexyl-1,2,3,4-tetrahydronaphthalene | Direct C-H activation; use of green oxidants (e.g., O2) | High-selectivity heterogeneous catalysts scirp.org; photocatalytic systems. mdpi.com |

| Tandem Hydrogen Borrowing Catalysis | Cyclohexyl-substituted acetophenone (B1666503) and a 1,5-diol | High atom economy; reduced number of steps | Catalyst design (e.g., Iridium or Manganese complexes); optimization of cascade sequence. acs.orgrsc.org |

Exploration of New Chemical Transformations and Derivatization Strategies

The tetralone scaffold is a versatile building block for the synthesis of more complex molecules. The presence of a reactive ketone and an adjacent methylene (B1212753) group in this compound allows for a wide range of chemical transformations.

Future derivatization strategies could include:

α-Functionalization: The C2 position is susceptible to a variety of reactions. This includes electrophilic dithiocarbamation, which can be achieved under mild conditions. rsc.org Other possibilities include α-halogenation followed by substitution, or direct α-alkylation to introduce further complexity.

Condensation Reactions: The Claisen-Schmidt condensation of the tetralone with various aldehydes at the C2 position can generate a series of α,β-unsaturated ketone derivatives (benzylidenes, heteroarylidenes). tandfonline.comresearchgate.net These derivatives often exhibit interesting biological and photophysical properties.

Reduction and Rearrangement: The stereoselective reduction of the carbonyl group can yield the corresponding chiral alcohol, a valuable intermediate for asymmetric synthesis. mdpi.com Asymmetric transfer hydrogenation (ATH) using ruthenium catalysts is a well-established method for achieving high enantioselectivity in related ketones. mdpi.com

Synthesis of Heterocyclic Scaffolds: The tetralone can serve as a precursor for constructing fused heterocyclic systems, such as pyrazoles, by reacting diazo compounds with alkyne derivatives derived from the tetralone. rsc.org

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Claisen-Schmidt Condensation tandfonline.comresearchgate.net | Aromatic/heteroaromatic aldehydes, acid or base catalysis | 2-Arylidene-7-cyclohexyl-1-tetralones |

| Asymmetric Transfer Hydrogenation mdpi.com | (R,R)-Noyori-I catalyst, hydrogen source (e.g., HCOONa) | (R)- or (S)-7-Cyclohexyl-1,2,3,4-tetrahydro-1-naphthalenol |

| α-Dithiocarbamation rsc.org | Isothiocyanates, elemental sulfur, base catalyst | 2-(Dithiocarbamoyl)-7-cyclohexyl-1-tetralones |

| Wittig-type Olefination nih.gov | Phosphorus ylides (e.g., from CFBr3) | 1-(Bromofluoromethylene)-7-cyclohexyl-tetralin derivatives |

Application of Advanced Spectroscopic Methodologies for Complex Elucidation

Unambiguous characterization of this compound and its derivatives is critical. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced spectroscopic methods are necessary for complete structural elucidation, especially for complex derivatives or stereoisomers.

Future research should systematically apply:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively assign all proton and carbon signals and confirm connectivity, particularly the placement of the cyclohexyl group at the C7 position.

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental compositions for the parent compound and its reaction products. mdpi.com

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction provides the absolute proof of structure, including relative and absolute stereochemistry. tandfonline.com This is particularly crucial for confirming the configuration of chiral centers or the geometry of double bonds in derivatives.

Table 3: Key Spectroscopic Data for Structural Elucidation

| Technique | Purpose | Expected Observations for this compound |

|---|---|---|

| ¹H NMR nih.gov | Determine proton environment and connectivity | Distinct signals for aromatic, cyclohexyl, and tetralone aliphatic protons. |

| ¹³C NMR nih.gov | Identify all unique carbon atoms | Signal for carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons of both rings. |

| 2D NMR (HMBC) | Confirm long-range H-C correlations | Correlations between cyclohexyl protons and aromatic carbons (C6, C7, C8); correlations from C2/C4 protons to carbonyl carbon. |

| HRMS mdpi.com | Confirm elemental composition | Precise mass measurement corresponding to the molecular formula C₁₆H₂₀O. |

| X-ray Crystallography tandfonline.com | Determine solid-state structure and stereochemistry | Provides exact bond lengths, bond angles, and crystal packing information for crystalline derivatives. |

Integration of Computational Chemistry for Predictive Reaction Design and Mechanism Elucidation

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of properties and the elucidation of reaction mechanisms at a molecular level. acs.org Its integration can accelerate the development and understanding of this compound chemistry.

Future computational studies should focus on:

Reaction Pathway and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of potential synthetic routes, such as Friedel-Crafts cyclization, to predict the most energetically favorable pathway and explain observed regioselectivity. ccsenet.org

Mechanism Elucidation: For novel transformations, computational modeling can help elucidate complex reaction mechanisms. rsc.org For instance, in a catalytic cycle, DFT can be used to map the energy profile, identify key intermediates, and understand the role of the catalyst.

Prediction of Spectroscopic and Electronic Properties: Computational methods can predict NMR chemical shifts and vibrational frequencies (IR), which can aid in the interpretation of experimental spectra. tandfonline.com Furthermore, calculations of molecular orbitals (HOMO/LUMO) can provide insights into the molecule's reactivity and potential applications in materials science. tandfonline.com

Table 4: Application of Computational Chemistry

| Computational Method | Application Area | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis Design | Predict thermodynamic and kinetic viability of proposed synthetic routes ccsenet.org; rationalize regioselectivity. |

| DFT with Solvation Models | Mechanistic Studies | Elucidate reaction mechanisms for derivatization reactions rsc.org; model catalyst-substrate interactions. |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | Calculate theoretical NMR and IR spectra to support experimental data tandfonline.com; predict UV-Vis absorption and electronic transitions. |

| Molecular Dynamics (MD) | Conformational Analysis | Explore the conformational landscape of the flexible cyclohexyl ring and its influence on reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.